molecular formula C9H10O4 B1605945 (7-Methoxy-1,3-benzodioxol-5-yl)methanol CAS No. 22934-59-4

(7-Methoxy-1,3-benzodioxol-5-yl)methanol

Cat. No.: B1605945
CAS No.: 22934-59-4
M. Wt: 182.17 g/mol
InChI Key: JASXSSFBMBHXIS-UHFFFAOYSA-N
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Description

(7-Methoxy-1,3-benzodioxol-5-yl)methanol is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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Biological Activity

(7-Methoxy-1,3-benzodioxol-5-yl)methanol is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxole structure characterized by a fused dioxole ring and a methanol group. Its molecular formula is C9H10O4C_9H_{10}O_4 . The structural properties of this compound play a crucial role in its reactivity and interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that certain derivatives of this compound demonstrate significant activity against specific bacterial strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to antibacterial effects, this compound has been studied for its anti-inflammatory potential. Compounds with similar structures have shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines. In vitro studies suggest that this compound may modulate pathways involved in the inflammatory response, potentially making it useful for treating inflammatory diseases .

Antioxidant Properties

The antioxidant activity of this compound has also been documented. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. In various assays, this compound demonstrated the ability to scavenge free radicals effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antiproliferative Activity : In a study evaluating antiproliferative effects against cancer cell lines such as HeLa and MCF-7/AZ, the compound showed reduced cell viability at higher concentrations. For example, at 300 µM concentration, cell viability was reduced to approximately 70% for HeLa cells .
    CompoundHeLa Cell Viability (%)MCF-7/AZ Cell Viability (%)
    This compound70 ± 982 ± 11
    Control (Narciclasine)6 ± 18 ± 2
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and potentially interfering with signaling pathways related to cell growth and inflammation .

Properties

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASXSSFBMBHXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345209
Record name (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-59-4
Record name (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate (13.9 g, 0.040 mol) in THF (100 mL) was added LiAlH4 (3.1 g, 0.080 mol) in portions at room temperature. The mixture was stirred for 3 h at room temperature. The reaction mixture was cooled to 0° C. and treated with water (3.1 g) and NaOH (10%, 3.1 mL) successively. The slurry was filtered off and washed with THF. The combined filtrates were evaporated under reduced pressure to give (7-methoxy-benzo[d][1,3]dioxol-5-yl)methanol (7.2 g, 52%). 1H NMR (400 MHz, CDCl3) δ 6.55 (s, 1H), 6.54 (s, 1H), 5.96 (s, 2H), 4.57 (s, 2H), 3.90 (s, 3H).
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13.9 g
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100 mL
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3.1 g
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3.1 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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(7-Methoxy-1,3-benzodioxol-5-yl)methanol
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(7-Methoxy-1,3-benzodioxol-5-yl)methanol
Reactant of Route 6
(7-Methoxy-1,3-benzodioxol-5-yl)methanol

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